(2,2-Difluoro-benzo[1,3]dioxol-4-YL)acetonitrile
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Overview
Description
(2,2-Difluoro-benzo[1,3]dioxol-4-YL)acetonitrile is a chemical compound with the molecular formula C9H5F2NO2 and a molecular weight of 197.14 g/mol . It is known for its unique structure, which includes a dioxole ring substituted with two fluorine atoms and an acetonitrile group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of (2,2-Difluoro-benzo[1,3]dioxol-4-YL)acetonitrile typically involves the reaction of 2,2-difluorobenzo[1,3]dioxole with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is stirred at a controlled temperature to ensure the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
(2,2-Difluoro-benzo[1,3]dioxol-4-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the dioxole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2,2-Difluoro-benzo[1,3]dioxol-4-YL)acetonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a bioactive molecule.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug discovery and development.
Mechanism of Action
The mechanism of action of (2,2-Difluoro-benzo[1,3]dioxol-4-YL)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
(2,2-Difluoro-benzo[1,3]dioxol-4-YL)acetonitrile can be compared with other similar compounds, such as:
2,2-Difluorobenzo[1,3]dioxole-4-boronic acid: This compound shares the dioxole ring structure but has a boronic acid group instead of an acetonitrile group.
2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile: This compound is structurally similar but has a different substitution pattern on the dioxole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetonitrile group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2,2-difluoro-1,3-benzodioxol-4-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-9(11)13-7-3-1-2-6(4-5-12)8(7)14-9/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRCWJXNVMCLKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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